Synthetic Carmo-HrTH-II Demonstrates Chromatographic and Biological Equivalence to Endogenous Natural Peptide
Synthetic Carmo-HrTH-II exhibits identical analytical and biological properties to the endogenous natural peptide isolated from C. morosus corpus cardiacum. FAB mass spectrometry of the synthetic peptide yields fragmentation patterns indistinguishable from the natural material; reversed-phase HPLC retention time matches precisely [1]. In biological validation, synthetic peptide produces the same hypertrehalosaemic effect magnitude as natural peptide in ligated stick insect bioassays [2].
| Evidence Dimension | FAB mass spectral pattern and RP-HPLC retention time |
|---|---|
| Target Compound Data | Synthetic Carmo-HrTH-II: FAB spectra identical to natural; RP-HPLC co-elutes with natural |
| Comparator Or Baseline | Endogenous natural Carmo-HrTH-II purified from C. morosus corpus cardiacum |
| Quantified Difference | No detectable difference (qualitative identity confirmed) |
| Conditions | FAB-MS with B/E linked scan and MIKES; RP-HPLC with Nucleosil C-18 column, TFA/acetonitrile gradient; biological assay in ligated C. morosus |
Why This Matters
Synthetic Carmo-HrTH-II is validated as functionally identical to the endogenous ligand, enabling reproducible experimental results without the variability inherent in tissue-extracted natural peptide.
- [1] Gäde G, Rinehart KL Jr. Primary structure of the hypertrehalosaemic factor II from the corpus cardiacum of the Indian stick insect, Carausius morosus, determined by fast atom bombardment mass spectrometry. Biol Chem Hoppe Seyler. 1987 Jan;368(1):67-75. doi:10.1515/bchm3.1987.368.1.67 View Source
- [2] MedChemExpress. Stick Insect Hypertrehalosaemic Factor II Product Page. Biological behavior equivalence statement. View Source
